molecular formula C18H14F3N3O3 B11521459 2-nitro-N-[2-(quinolin-8-yloxy)ethyl]-4-(trifluoromethyl)aniline

2-nitro-N-[2-(quinolin-8-yloxy)ethyl]-4-(trifluoromethyl)aniline

Cat. No.: B11521459
M. Wt: 377.3 g/mol
InChI Key: MBAUGHRDPOKDJS-UHFFFAOYSA-N
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Description

2-nitro-N-[2-(quinolin-8-yloxy)ethyl]-4-(trifluoromethyl)aniline is a complex organic compound that features a quinoline moiety, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[2-(quinolin-8-yloxy)ethyl]-4-(trifluoromethyl)aniline typically involves multiple steps. One common approach is to start with the preparation of 2-nitro-4-(trifluoromethyl)aniline, which can be synthesized by nitration of 4-(trifluoromethyl)aniline using a mixture of concentrated nitric and sulfuric acids . The next step involves the formation of the quinolin-8-yloxyethyl moiety, which can be achieved by reacting quinoline-8-ol with ethylene oxide under basic conditions . Finally, the two intermediates are coupled together using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as the development of more efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[2-(quinolin-8-yloxy)ethyl]-4-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

    Oxidation: m-Chloroperbenzoic acid in dichloromethane (DCM).

Major Products Formed

    Reduction: 2-amino-N-[2-(quinolin-8-yloxy)ethyl]-4-(trifluoromethyl)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinoline N-oxide derivatives.

Mechanism of Action

The mechanism of action of 2-nitro-N-[2-(quinolin-8-yloxy)ethyl]-4-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects . The quinoline moiety can intercalate with DNA, disrupting its function and leading to anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-N-[2-(quinolin-8-yloxy)ethyl]-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific interactions with biological or electronic systems .

Properties

Molecular Formula

C18H14F3N3O3

Molecular Weight

377.3 g/mol

IUPAC Name

2-nitro-N-(2-quinolin-8-yloxyethyl)-4-(trifluoromethyl)aniline

InChI

InChI=1S/C18H14F3N3O3/c19-18(20,21)13-6-7-14(15(11-13)24(25)26)22-9-10-27-16-5-1-3-12-4-2-8-23-17(12)16/h1-8,11,22H,9-10H2

InChI Key

MBAUGHRDPOKDJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])N=CC=C2

Origin of Product

United States

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